C35H48ClN3O10S
Description
Distinction and Historical Development from Parent Compound Maytansine (B1676224) While maytansine demonstrated potent anticancer activity in various cell lines and in vivo tumor models, its clinical use was significantly limited by a narrow therapeutic window and high systemic toxicity.biochempeg.comresearchgate.netresearchgate.netThe non-selective cytotoxicity of maytansine prevented its successful application as a standalone chemotherapeutic agent and led to it being clinically banned from direct human use.biochempeg.comresearchgate.netTo overcome these limitations, synthetic derivatives of maytansine, such as DM1, were developed.nih.govThese derivatives were designed to be conjugated to antibodies that target tumor-specific antigens.nih.govDM1 is a thiol-containing maytansinoid, specifically N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)maytansine.ontosight.aimedkoo.comThis chemical modification, the addition of a thiol group, facilitates its covalent attachment to monoclonal antibodies through linker molecules, such as SPP or SMCC, to form ADCs.medkoo.comcase.eduThis development revived interest in maytansine-derivative-based treatments by enabling the targeted delivery of the potent cytotoxic payload.nih.govDM1 has been reported to possess in vitro cytotoxicity significantly greater than that of conventional chemotherapeutic agents like doxorubicin, taxanes, and vinca (B1221190) alkaloids, with IC50 values reaching sub-nanomolar levels.biochempeg.comascopubs.orgnih.gov
Detailed Research Findings
Preclinical studies have demonstrated the potent antitumor activity of ADCs utilizing mertansine as the payload. For instance, cantuzumab mertansine, an ADC targeting the CanAg antigen, showed high effectiveness against CanAg-positive tumors in preclinical xenograft models, resulting in complete responses in gastric, colon, pancreatic, and non-small cell lung cancer models. researchgate.net In vitro studies have shown that maytansine and S-methyl-DM1 (a metabolite of DM1) suppress microtubule dynamics in cells. nih.gov The half-maximal inhibitory concentration (IC50) for mitotic arrest by maytansine was found to be 710 pM, while that of S-methyl DM1 was 330 pM. nih.gov Both compounds arrested cells at the G2-M transition with comparable IC50s (310 pM for maytansine and 340 pM for S-methyl DM1). nih.gov
Data Table
| Compound Name | Classification | Origin | Key Feature for Conjugation | Mechanism of Action |
| Maytansine | Natural Maytansinoid | Maytenus serrata, Maytenus ovatus | - | Microtubule Inhibition |
| Mertansine (DM1) | Synthetic Maytansinoid Derivative | Derived from Maytansine | Thiol group | Microtubule Inhibition |
Structure
2D Structure
3D Structure
Properties
CAS No. |
139504-50-0 |
|---|---|
Molecular Formula |
C35H48ClN3O10S |
Molecular Weight |
738.3 g/mol |
IUPAC Name |
[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1 |
InChI Key |
ANZJBCHSOXCCRQ-HXMKWQNGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
Appearance |
White to off-white solid powder |
Pictograms |
Corrosive; Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DM1, Maytansinoid DM4, Maytansinoid DMMO Maytansine DMMO-maytansine emtansine Maitansine Maytansine Maytansinoid DM1 Maytansinoid DM4 Mertansine N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine Ravtansine Soravtansine |
Origin of Product |
United States |
Molecular Mechanism of Action of Mertansine
Tubulin Binding and Microtubule Assembly Inhibition
Mertansine exerts its effects by binding to tubulin, thereby inhibiting the assembly of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for various cellular functions, including the formation of the mitotic spindle during cell division ontosight.ainih.gov.
Specificity of Binding Site (e.g., Rhizoxin (B1680598) Binding Site)
Mertansine binds to tubulin at a specific site that is distinct from those targeted by other microtubule inhibitors like vinca (B1221190) alkaloids and taxanes. This binding site is often referred to as the rhizoxin or maytansine (B1676224) binding site wikipedia.orgmedkoo.commedkoo.comoxfordreference.com. While early studies suggested proximity to the vinblastine (B1199706) binding site, high-resolution crystal structures have revealed a distinct binding pocket on β-tubulin rcsb.orgnih.govpnas.orgaacrjournals.org. This site is also shared by other microtubule-destabilizing agents such as rhizoxin and PM060184, suggesting a common pharmacophore for these compounds rcsb.orgnih.govpnas.org.
Suppression of Microtubule Dynamics
Data on the suppression of microtubule dynamics by maytansinoids, including a mertansine derivative (S-methyl DM1), highlights their impact on key dynamic instability parameters:
| Compound | Growth Rate Suppression | Shortening Rate Suppression | Catastrophe Frequency Suppression | Rescue Frequency Suppression | Overall Dynamicity Suppression |
| Maytansine | 52% | ||||
| S-methyl DM1 | 24% | 67% | 90% | 44% | 87% |
| S-methyl DM4 | 74% |
*Based on data from a study on maytansine derivatives and metabolites aacrjournals.org.
Downstream Cellular Effects in Proliferating Cells
The disruption of microtubule dynamics by mertansine leads to several critical downstream cellular effects, particularly in rapidly proliferating cancer cells.
Induction of Mitotic Arrest and Cell Cycle Perturbation
The primary consequence of mertansine's effect on microtubules is the induction of mitotic arrest. Microtubules form the mitotic spindle, which is essential for the proper alignment and segregation of chromosomes during mitosis nih.govpnas.org. By inhibiting microtubule assembly and dynamics, mertansine prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint (SAC) nih.govmdpi.complos.org. Activation of the SAC halts the cell cycle at the G2/M transition, preventing cells from progressing through mitosis ontosight.ainih.govnih.govmdpi.comrsc.org. This mitotic arrest is a key mechanism by which mertansine inhibits the proliferation of cancer cells ontosight.ainih.gov.
Studies have investigated the concentrations of maytansinoids required to induce mitotic arrest. For instance, maytansine and S-methyl-DM1 were found to arrest cells at the G2-M transition with comparable half-maximal inhibitory concentrations (IC50s) in the picomolar range nih.gov.
| Compound | Mitotic Arrest IC50 (pM) | G2-M Arrest IC50 (pM) |
| Maytansine | 710 | 310 |
| S-methyl DM1 | 330 | 340 |
*Based on data from a study on maytansine and S-methyl-DM1 effects on MCF7 cells nih.gov.
Mertansine As a Cytotoxic Payload in Antibody Drug Conjugate Adc Research
Principles of Targeted Drug Delivery via Antibody-Drug Conjugation
The core principle of targeted drug delivery using ADCs lies in the specificity of the monoclonal antibody (mAb) component for antigens that are preferentially expressed on the surface of cancer cells. aacrjournals.orgnih.govbiomolther.orgnih.govnih.gov This selective binding allows the ADC to concentrate at the tumor site. biomolther.orgnih.gov
Monoclonal Antibody-Antigen Recognition and Internalization Mechanisms
The process begins with the monoclonal antibody recognizing and binding to a specific tumor-associated antigen on the surface of the cancer cell. aacrjournals.orgnih.govdimabio.comresearchgate.net The selection of an appropriate target antigen is crucial, ideally one that is highly and homogeneously expressed on tumor cells with limited or no expression on normal tissues. aacrjournals.orgfrontiersin.orgbiomolther.orgbiochempeg.commdpi.com High target antigen expression is important for the circulating antibody to be accessible and bind effectively. aacrjournals.org
Upon binding to the target antigen, the ADC-antigen complex is typically internalized into the cancer cell through receptor-mediated endocytosis. aacrjournals.orgnih.govdimabio.comresearchgate.netnih.gov This internalization is a key step for many ADCs, particularly those with cleavable linkers, as it delivers the cytotoxic payload to intracellular compartments where it can be released. aacrjournals.orgnih.govdimabio.comresearchgate.netmdpi.comnih.gov Internalization can occur via several routes, including clathrin-mediated endocytosis (a major route), caveolae-mediated endocytosis, and pinocytosis. aacrjournals.orgdimabio.com The rate and efficiency of internalization depend on the specific target antigen and the cytotoxic compound. aacrjournals.org The ability of the antibody to internalize upon antigen binding is a critical factor in the early screening of ADC candidates. dimabio.com
Intracellular Release and Activation of Mertansine from ADCs
Once the ADC-antigen complex is internalized, it is trafficked through the endosomal and lysosomal compartments of the cell. nih.govresearchgate.netnih.govaacrjournals.org Within these acidic and enzyme-rich environments, the ADC undergoes degradation. nih.govresearchgate.netnih.gov The linker connecting the antibody to the mertansine payload is designed to be stable in systemic circulation but to release the payload upon reaching the intracellular environment of the target cell. aacrjournals.orgresearchgate.netpromega.com
The mechanism of release depends on the type of linker used. For cleavable linkers, such as disulfide linkers, the payload is released through specific intracellular conditions like the low pH of lysosomes or the presence of reducing agents like glutathione (B108866), which is found at higher concentrations intracellularly compared to the bloodstream. nih.govresearchgate.netnih.govcam.ac.uk Once released from the antibody within the lysosome, the active mertansine payload can then translocate to the cytoplasm and/or nucleus to exert its cytotoxic effect by inhibiting microtubule polymerization. nih.govwikipedia.orgexplorationpub.com This targeted intracellular release minimizes systemic exposure to the potent payload, thereby reducing off-target toxicity. nih.govpromega.comexplorationpub.com
Design and Engineering of Mertansine-Based ADCs
The successful development of mertansine-based ADCs requires careful consideration of several key components: the antibody, the linker, and the payload (mertansine). biomolther.orgnih.govpromega.com The design and engineering of these components significantly influence the ADC's efficacy, stability, and safety profile. biomolther.orgnih.govpromega.com
Selection of Tumor-Specific Antigens for Antibody Targeting
The selection of an appropriate tumor-specific antigen is paramount for the targeted delivery of mertansine. aacrjournals.orgbiomolther.orgnih.gov Ideal antigens for ADC targeting are those that are highly and selectively expressed on the surface of cancer cells compared to normal cells. aacrjournals.orgfrontiersin.orgbiomolther.orgbiochempeg.commdpi.com High antigen expression levels on the cell surface are critical for efficient binding of the circulating ADC. aacrjournals.orgbiomolther.org Furthermore, the antigen should ideally facilitate rapid internalization of the ADC-antigen complex after binding, as this is often necessary for the intracellular release and activity of the cytotoxic payload. aacrjournals.orgfrontiersin.orgbiomolther.org Examples of tumor-associated antigens targeted in ADC development include HER2, CD20, and Trop-2. nih.gov
Linker Chemistry for Mertansine Conjugation
The chemical linker plays a critical role in ADC design, connecting the mertansine payload to the monoclonal antibody. aacrjournals.orgresearchgate.netpromega.com The linker must be stable in the bloodstream to prevent premature release of the highly potent payload, which could lead to off-target toxicity. aacrjournals.orgresearchgate.netpromega.com Conversely, the linker must efficiently release the active mertansine payload once the ADC has been internalized by the target cell. aacrjournals.orgresearchgate.netpromega.com Various linker technologies have been developed, broadly categorized as cleavable or non-cleavable. aacrjournals.orgresearchgate.net
Cleavable Disulfide Linkers (e.g., SPP)
Cleavable linkers are designed to be cleaved under specific conditions encountered within the intracellular environment of the target cell. aacrjournals.orgresearchgate.netcam.ac.ukbinaytara.org Disulfide linkers are a common type of cleavable linker used in ADC design, including with maytansinoid payloads like mertansine. aacrjournals.orgfrontiersin.orgbiomolther.orgmdpi.comcam.ac.uknih.gov These linkers utilize a disulfide bond that is relatively stable in the oxidizing environment of the extracellular space but is susceptible to reduction in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione and other thiols. cam.ac.uk
Upon internalization and trafficking to intracellular compartments, the disulfide bond in the linker is cleaved, releasing the mertansine payload. cam.ac.uknih.gov An example of a disulfide linker used with mertansine is SPP (N-succinimidyl 4-(2-pyridyldithio)propionate) or its sulfonate derivative Sulfo-SPDB. nih.gov Studies have investigated the in vivo processing of antibody-maytansinoid conjugates prepared with disulfide linkers, identifying metabolites resulting from the cleavage and subsequent modifications of the released payload. nih.gov The lipophilic nature of the released mertansine and its metabolites from disulfide-linked conjugates can contribute to bystander killing, where the payload diffuses into neighboring untargeted tumor cells. nih.govacs.org However, the stability of disulfide linkers in circulation has been a consideration in their design and optimization. biochempeg.comresearchgate.net
Non-Cleavable Thioether Linkers (e.g., SMCC, MCC)
Non-cleavable linkers form a stable, covalent bond between the antibody and the cytotoxic payload. Thioether linkers, such as those derived from Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (MCC), are commonly used non-cleavable linkers in mertansine-containing ADCs. ascopubs.orgmdpi.comwikipedia.org These linkers attach the mertansine payload to lysine (B10760008) residues on the antibody through a stable thioether bond. mdpi.comwikipedia.org
With non-cleavable linkers, the release of the active cytotoxic component typically relies on the lysosomal degradation of the antibody after the ADC is internalized by the target cell. mdpi.com This degradation process releases lysine-linker-payload catabolites into the cytosol, which then exert their cytotoxic effects. mdpi.com The use of stable, non-cleavable linkers like MCC is intended to minimize the premature release of the highly potent payload into the systemic circulation, thereby potentially improving the therapeutic index by reducing off-target toxicity. ascopubs.org Trastuzumab emtansine (T-DM1) is a notable example of a mertansine-containing ADC that utilizes a non-cleavable thioether linker (MCC). ascopubs.orgmdpi.com
Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties and Efficacy
The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to each antibody molecule in an ADC preparation, is a critical parameter that significantly influences the properties and efficacy of ADCs. The DAR can impact several key characteristics, including pharmacokinetics, efficacy, and toxicity.
Variations in DAR can affect ADC hydrophobicity, aggregation, and stability, which in turn influence its distribution and clearance in the body. A higher DAR can sometimes lead to increased hydrophobicity and potential aggregation, impacting the ADC's half-life and potentially leading to off-target uptake and toxicity. Conversely, a sufficient DAR is necessary to deliver a therapeutic dose of the cytotoxic payload to the tumor cells.
Research findings in the broader ADC field indicate that optimizing the DAR is crucial for achieving the desired balance between efficacy and tolerability. For example, some ADCs have been developed with controlled conjugation strategies to achieve a more homogeneous DAR, which can lead to improved pharmacokinetic profiles and potentially better therapeutic outcomes. While specific detailed research findings on the influence of DAR specifically for mertansine-containing ADCs beyond general principles were not extensively detailed in the provided search results, the concept of DAR optimization is universally applicable to ADC design and development, including those utilizing mertansine as a payload. Trastuzumab deruxtecan (B607063), another ADC (though not mertansine-based), is mentioned as having an approximate DAR of 8, highlighting that different payloads and conjugation strategies can result in varying DARs. mdpi.com
Key Mertansine-Containing ADC Constructs in Preclinical and Research Focus
Mertansine has been utilized as the cytotoxic payload in several ADC constructs that have been or are currently under investigation in preclinical and research settings. These constructs leverage the potent antimitotic activity of mertansine combined with the targeting specificity of monoclonal antibodies to deliver the payload directly to cancer cells expressing specific antigens.
Trastuzumab Emtansine (T-DM1) Analogs
Trastuzumab emtansine (Kadcyla), also known as T-DM1, is a well-established ADC that uses mertansine (DM1) conjugated to trastuzumab, a humanized monoclonal antibody targeting the HER2 protein. ascopubs.orgmdpi.comguidetopharmacology.org T-DM1 utilizes a non-cleavable MCC linker to attach DM1 to lysine residues on the trastuzumab antibody. ascopubs.orgmdpi.com T-DM1 was approved for the treatment of HER2-positive metastatic breast cancer. mdpi.com Research continues on T-DM1 and its analogs, including investigations into mechanisms of resistance and potential combinations with other therapies. aacrjournals.org Studies have shown that cell lines resistant to T-DM1 may still respond to ADCs delivering payloads via cleavable linkers, suggesting potential strategies for overcoming resistance. aacrjournals.org
Lorvotuzumab Mertansine (IMGN901)
Lorvotuzumab mertansine (IMGN901) is an ADC that consists of a humanized monoclonal antibody, lorvotuzumab (huN901), conjugated to the mertansine (DM1) payload. wikipedia.orgimrpress.comguidetopharmacology.org This ADC targets CD56, an antigen expressed on various solid and liquid tumors, including multiple myeloma, small-cell lung cancer, and Merkel cell carcinoma. wikipedia.orgimrpress.comexplorationpub.comguidetopharmacology.orgascopubs.org Lorvotuzumab mertansine has been investigated in clinical trials for CD56-positive cancers. imrpress.comguidetopharmacology.orgascopubs.orgasco.orgashpublications.org Preclinical data showed antitumor activity in models of multiple myeloma. imrpress.com Clinical studies have explored its use as a single agent and in combination with other therapies, demonstrating evidence of clinical activity in heavily pretreated patient populations. imrpress.comasco.orgashpublications.org Unlike T-DM1, early descriptions of lorvotuzumab mertansine mentioned the use of a cleavable disulfide linker, although other sources refer to it being linked via 4-mercaptovaleric acid. wikipedia.orgimrpress.commdpi.com
Data from a phase I study of lorvotuzumab mertansine in patients with CD56-positive solid tumors showed objective responses in some patients with Merkel cell carcinoma and stable disease in others. ascopubs.org Another phase I study in CD56-positive relapsed/refractory multiple myeloma patients demonstrated objective responses and clinically relevant stable disease. imrpress.comashpublications.org
Bivatuzumab Mertansine
Bivatuzumab mertansine is an ADC that utilizes the mertansine payload conjugated to bivatuzumab, a humanized monoclonal antibody targeting CD44v6. wikipedia.orgmdpi-res.comaacrjournals.orgmdpi.comresearchgate.net CD44v6 is a splice variant of CD44 that is expressed in various cancers, including squamous cell carcinomas of the head and neck and esophagus, and metastatic breast cancer. mdpi-res.comaacrjournals.orgmdpi.comnih.govnih.gov Bivatuzumab mertansine was investigated in phase I clinical trials for CD44v6-positive cancers. mdpi-res.comaacrjournals.orgresearchgate.netnih.govnih.gov
Studies in patients with incurable squamous cell carcinoma of the head and neck or esophagus explored the safety and preliminary efficacy of bivatuzumab mertansine. aacrjournals.orgresearchgate.netnih.gov While some patients showed stable disease, the clinical development of bivatuzumab mertansine was discontinued (B1498344) due to significant skin toxicity, including a fatal case of toxic epidermal necrolysis, likely related to CD44v6 expression in healthy skin tissue. aacrjournals.orgmdpi.comresearchgate.netnih.gov A phase I study in CD44v6-positive metastatic breast cancer patients also reported skin disorders as the most common toxicity and disease stabilization in a subset of patients. nih.gov
Cantuzumab Mertansine
Cantuzumab mertansine (also known as huC242-DM1 or SB-408075) is an antibody-drug conjugate that utilizes the humanized monoclonal antibody cantuzumab (huC242) conjugated to the cytotoxic agent mertansine (DM1). adcreview.comwikipedia.org The cantuzumab antibody targets the CanAg antigen, a tumor-associated carbohydrate antigen which is a novel glycoform of MUC1. adcreview.comwikipedia.org CanAg is expressed in a variety of cancers, including pancreatic, biliary, colorectal, gastric, uterine, non-small cell lung, and bladder cancers. adcreview.comwikipedia.org
Preclinical studies with cantuzumab mertansine demonstrated impressive anti-tumor activity against a range of CanAg-expressing human tumor xenografts. case.edumedchemexpress.comaacrjournals.org For instance, treatment of mice bearing established human xenografts of colon cancer cell lines such as Colo 205, HT-29, and LoVo with relatively non-toxic doses resulted in complete regressions and cures. aacrjournals.org Similar complete tumor regressions were observed at even lower doses in mice bearing xenografts of lung cancer (H441) and pancreatic cancer (SW-1990, BxPC-3, and SU-8686). aacrjournals.org
Clinical development of cantuzumab mertansine included Phase I studies to determine optimal dosing schedules and evaluate preliminary anti-tumor activity in patients with advanced solid tumors expressing the CanAg antigen. wikipedia.orgaacrjournals.orgabbvie.com These studies showed that upon binding of the huC242 antibody to the external domain of CanAg, the cantuzumab mertansine-CanAg complex is internalized, leading to the intracellular release of DM1 molecules, often through the cleavage of a disulfide linker. adcreview.comwikipedia.org Early clinical data suggested potential anti-tumor activity in tumors with strong CanAg expression. aacrjournals.orgresearchgate.net
Other Emerging Conjugates (e.g., Naratuximab Emtansine)
Beyond cantuzumab mertansine, DM1 is employed as a payload in other emerging antibody-drug conjugates targeting different cancer-associated antigens. One such example is naratuximab emtansine (also known as Debio 1562 or IMGN529). targetedonc.comresearchgate.netdebiopharm.com Naratuximab emtansine is an ADC comprised of a humanized anti-CD37 antibody (K7153A) conjugated via a thioether-based linker to the cytotoxic maytansinoid DM1. targetedonc.comresearchgate.net CD37 is a surface marker highly expressed on B lymphocytes and in non-Hodgkin lymphomas (NHLs), making it a relevant target for B-cell malignancies. targetedonc.comresearchgate.netdebiopharm.com
Preclinical studies indicated that naratuximab emtansine demonstrated strong anti-tumor activity in NHL models, which was further enhanced when combined with rituximab (B1143277), an anti-CD20 antibody. nih.govdebiopharm.com This enhancement was potentially linked to increased ADC internalization when combined with rituximab. debiopharm.com
Clinical evaluation of naratuximab emtansine has included a Phase 2 study (NCT02564744) investigating its efficacy and safety in combination with rituximab in patients with relapsed or refractory NHL, including diffuse large B-cell lymphoma (DLBCL). targetedonc.comresearchgate.netdebiopharm.commedicom-publishers.comascopost.com Findings from this study in patients with relapsed/refractory DLBCL showed promising results. targetedonc.comdebiopharm.commedicom-publishers.comascopost.com
Data from the Phase 2 study in evaluable relapsed/refractory DLBCL patients (n=76) showed an objective response rate (ORR) of 44.7% and a complete response (CR) rate of 31.6%. medicom-publishers.comascopost.com In specific cohorts within the Phase 2 study, the ORR was 50% with CR rates of 43.3% and 33.3% in cohorts A and B, respectively. ascopost.com The median duration of follow-up in this study was 15 months. ascopost.com Pharmacokinetic data from the study indicated acceptable systemic release of cytotoxic DM1 and its catabolites, along with full CD37 target engagement and B-cell depletion. ascopost.com
Another example of a DM1-containing ADC is lorvotuzumab mertansine (IMGN901), which targets CD56 (NCAM1) and has been investigated for CD56-positive cancers like multiple myeloma and small-cell lung cancer. wikipedia.orgguidetopharmacology.orgguidetopharmacology.org
These examples highlight the continued research and development of ADCs utilizing Mertansine (DM1) as a potent cytotoxic payload, exploring different antibody targets and linker technologies to improve targeted cancer therapy.
Preclinical Efficacy and Anti Tumor Activity of Mertansine and Its Conjugates
In Vitro Cytotoxicity and Potency Studies
Mertansine and its conjugates have been assessed for their cytotoxic effects and potency across a range of cancer cell lines.
Assessment across Diverse Cancer Cell Lines
Mertansine is a potent antiproliferative agent against numerous cancer cell lines. medchemexpress.com Studies have shown that free maytansine (B1676224), the parent compound of Mertansine, is significantly more potent in vitro than commonly used chemotherapeutic agents like vinblastine (B1199706), methotrexate, mitomycin C, and daunorubicin. acs.org Maytansine typically exhibits IC50 values in the picomolar to subnanomolar range against various solid tumor cell lines. acs.orgnih.gov For example, in Burkitt's lymphoma Namalwa cells, maytansine was orders of magnitude more potent than these conventional drugs. acs.org
Mertansine-based ADCs demonstrate target-dependent cytotoxicity. For instance, trastuzumab emtansine (T-DM1), an ADC targeting HER2, shows enhanced antiproliferative activity on HER2-overexpressing breast tumor cell lines like SK-BR-3 and BT-474, while exhibiting much lower potency on cell lines with normal or negative HER2 expression, such as MCF7 and MDA-MB-468. aacrjournals.org Similarly, lorvotuzumab mertansine (LM), a CD56-targeting ADC, demonstrates potent target-dependent cytotoxicity against CD56-positive small cell lung cancer (SCLC) cells. nih.govnih.gov
Data from in vitro cytotoxicity assays highlight the potent nature of Mertansine and the target-specific activity of its conjugates:
| Compound/Conjugate | Target Antigen | Cell Line | IC50 Value | Reference |
| Free Maytansine | N/A | Namalwa (Burkitt's Lymphoma) | Orders of magnitude lower than conventional drugs | acs.org |
| Free Maytansine | N/A | SK-Br-3 (Breast) | 30 pM | acs.org |
| Free Maytansine | N/A | MCF-7 (Breast) | 44 pM | acs.org |
| Free Maytansine | N/A | BT474 | 0.42 nM | nih.gov |
| Free Maytansine | N/A | BJAB | 0.27 nM | nih.gov |
| T-DM1 | HER2 | SK-BR-3 (HER2 3+) | 0.03 nmol/L (DM1 equivalents) | aacrjournals.org |
| T-DM1 | HER2 | BT-474 (HER2 3+) | 0.02 nmol/L (DM1 equivalents) | aacrjournals.org |
| T-DM1 | HER2 | MCF7 (Normal HER2) | >100 nmol/L (DM1 equivalents) | aacrjournals.org |
| T-DM1 | HER2 | MDA-MB-468 (HER2-) | >100 nmol/L (DM1 equivalents) | aacrjournals.org |
| Lorvotuzumab Mertansine | CD56 | CD56+ SCLC cells | Potent | nih.govnih.gov |
| Anti-CD72 DM1 conjugates | CD72 | BJAB-luc | Effective inhibition | researchgate.net |
| Anti-CD79b-MCC-DM1 | CD79b | BJAB-luc | Effective inhibition | researchgate.net |
| Anti-CD79b-SPP-DM1 | CD79b | U698M | Effective inhibition | researchgate.net |
| Anti-CD180 DM1 conjugates | CD180 | Granta-519 | Effective inhibition | researchgate.net |
| cRGD-MMP | αvβ3 integrin | MDA-MB-231 (TNBC) | 0.18 µM | dovepress.com |
Target-Dependent Cytotoxicity Mechanisms in Cell Models
The cytotoxic mechanism of Mertansine is primarily attributed to its ability to inhibit microtubule assembly by binding to tubulin. creativebiolabs.netaacrjournals.org This leads to cell cycle arrest, specifically in the G2/M phase, and subsequent apoptotic cell death. creativebiolabs.netnih.gov
In the context of ADCs, the target-dependent cytotoxicity arises from the selective delivery mechanism. The antibody component of the ADC binds to a specific antigen expressed on the surface of cancer cells. creativebiolabs.nettheoncologynurse.comacs.org This binding triggers the internalization of the ADC-antigen complex into the cell, typically via receptor-mediated endocytosis. creativebiolabs.netacs.org Once inside the lysosome, the linker connecting the antibody and Mertansine is cleaved, releasing the active Mertansine derivative. creativebiolabs.netacs.org This intracellular release allows Mertansine to exert its cytotoxic effect by disrupting the microtubule network and inducing cell death in a targeted manner. creativebiolabs.net
Studies with T-DM1 have shown that its lethality in HER2-positive breast cancer cells is due to the intracellular action of DM1 on the cell cycle, causing significant G2/M phase blocking. nih.gov The potency of T-DM1 is maintained and can even be enhanced over time, leading to a higher rate of cell death. nih.gov
While the primary mechanism of action for Mertansine-based ADCs is the targeted delivery of the cytotoxic payload, some ADCs may also retain the intrinsic antibody-mediated effector functions of the parent antibody, such as antibody-dependent cellular cytotoxicity (ADCC). creativebiolabs.netnih.gov However, the main cytotoxic effect is driven by the released Mertansine.
In Vivo Anti-Tumor Efficacy in Xenograft Models
Preclinical studies using animal xenograft models have been crucial in evaluating the in vivo anti-tumor efficacy of Mertansine and its conjugates.
Monotherapy Studies in Animal Models
Mertansine-based ADCs have demonstrated potent anti-tumor activity as monotherapy in various xenograft models. nih.govnih.govchempartner.com The efficacy is often correlated with the expression level of the target antigen on the tumor cells.
For example, T-DM1 has shown significant anti-tumor activity in HER2-positive gastric cancer xenograft models, leading to decreasing tumor volumes. spandidos-publications.com In some models with high HER2 expression, T-DM1 treatment resulted in complete pathological responses. nih.gov T-DM1 has also demonstrated potent activity in trastuzumab-sensitive and trastuzumab-insensitive mouse xenograft models of HER2-amplified breast cancer, with dose-dependent inhibition of tumor growth and tumor regression observed at higher doses. aacrjournals.org
Lorvotuzumab mertansine (LM) has shown dose-dependent and antigen-specific anti-tumor activity as monotherapy against CD56-positive SCLC xenograft models. nih.govnih.gov In the SW2 SCLC xenograft model, LM demonstrated a minimal efficacious dose of 3 mg/kg, and higher doses (17 mg/kg and 51 mg/kg) resulted in high activity and complete tumor regressions, respectively. nih.gov
Cantuzumab mertansine, an ADC targeting CanAg, was highly effective against CanAg-positive tumors in preclinical studies, showing complete responses in gastric, colon, pancreatic, and non-small cell lung cancer xenografts. researchgate.net Treatment of mice bearing established human xenografts of Colo 205, HT-29, and LoVo colon cancer with cantuzumab mertansine resulted in both cures and complete responses at relatively non-toxic doses. case.edu
Targeted liposomal formulations delivering Mertansine have also shown efficacy in xenograft models. Anti-EGFR targeted liposomal Mertansine effectively inhibited tumor growth in triple-negative breast cancer (TNBC) cell line-derived and patient-derived xenograft models. nih.gov Similarly, a cRGD-decorated micellar Mertansine prodrug targeting αvβ3 integrin effectively inhibited MDA-MB-231 TNBC xenografts in nude mice. dovepress.com
Data from monotherapy studies in xenograft models illustrate the potential of Mertansine conjugates:
| Conjugate | Target Antigen | Cancer Type (Xenograft Model) | Key Finding | Reference |
| T-DM1 | HER2 | Gastric Cancer (NCI-N87, OE-19) | Significant anti-tumor activity, complete pathological responses observed. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| T-DM1 | HER2 | Breast Cancer (SK-BR-3, BT-474) | Potent activity in sensitive and insensitive models, dose-dependent regression. aacrjournals.org | aacrjournals.org |
| Lorvotuzumab Mertansine | CD56 | SCLC (SW2, NCI-H526) | Dose-dependent and antigen-specific activity, complete regressions at higher doses. nih.govnih.gov | nih.govnih.gov |
| Cantuzumab Mertansine | CanAg | Gastric, Colon, Pancreatic, NSCLC | Highly effective, complete responses observed. researchgate.netcase.edu | researchgate.netcase.edu |
| Anti-EGFR Liposomal Mertansine | EGFR | TNBC | Effectively inhibited tumor growth. nih.gov | nih.gov |
| cRGD-MMP | αvβ3 integrin | TNBC (MDA-MB-231) | Potent tumor growth inhibition. dovepress.com | dovepress.com |
Combination Therapy Strategies with Mertansine-ADCs
Combining Mertansine-based ADCs with other therapeutic agents is an area of active preclinical investigation, aiming to enhance efficacy and potentially overcome resistance mechanisms.
Synergistic Effects with Conventional Chemotherapeutic Agents
Preclinical studies have explored the combination of Mertansine-ADCs with conventional chemotherapeutic agents, demonstrating synergistic anti-tumor effects in certain cancer models.
For instance, lorvotuzumab mertansine (LM) has been evaluated in combination with standard-of-care platinum/etoposide (B1684455) and paclitaxel/carboplatin (B1684641) therapies in SCLC xenograft models. nih.govnih.gov These combinations led to significant enhancements in anti-tumor activity compared to chemotherapy regimens alone, including extended tumor-growth delays and more durable tumor regressions. tandfonline.com Notably, LM in combination with carboplatin/etoposide showed superior activity even when LM was used at significantly reduced doses that were minimally efficacious as monotherapy. nih.govnih.govtandfonline.com This suggests a synergistic interaction between the ADC and chemotherapy.
While the combination of LM with carboplatin and etoposide was evaluated in a clinical trial for extensive-stage SCLC, it yielded disappointing results in terms of safety and efficacy, leading to the discontinuation of the trial. explorationpub.comoncotarget.com However, preclinical data indicated promising synergistic activity. nih.govnih.govtandfonline.com
The rationale for combining ADCs with cytotoxic agents lies in the potential for a dual cytotoxic impact on tumor cells, utilizing drugs with distinct mechanisms of action to prevent the development of resistance. explorationpub.com
Rationale for Combination Regimens Based on Preclinical Data
Preclinical studies have explored the potential of combining mertansine-based ADCs with other therapeutic agents to enhance anti-tumor activity and potentially overcome resistance mechanisms. The rationale for such combinations is often based on the distinct mechanisms of action of the ADC and the co-administered drug, aiming for synergistic effects. For instance, combining a targeted ADC with chemotherapy or other targeted therapies could address tumor heterogeneity and prevent the outgrowth of resistant cell populations.
In the context of HER2-positive and estrogen receptor-positive (ER+) breast cancer, preclinical investigations have evaluated combinations of the mertansine conjugate trastuzumab-emtansine (T-DM1) with selective estrogen receptor degraders (SERDs) like amcenestrant (B610687). While a lack of synergy was observed between T-DM1 and amcenestrant in some HER2+/ER+ cell lines, potentially attributed to the maytansine payload's interaction with endocrine therapy, the addition of amcenestrant unexpectedly re-sensitized a trastuzumab-resistant cell line (BT-474-T) to T-DM1, reducing the IC50 by nearly 3-fold. This suggests a potential role of ER signaling in T-DM1 resistance in this specific model and warrants further investigation. mdpi.com
The non-overlapping toxicity profiles of mertansine conjugates with standard chemotherapy regimens can also provide a rationale for combination strategies, potentially leading to clinically acceptable tolerability while adding an additional mode of action for improved outcomes. nih.gov Preclinical evaluations of such combinations can help guide clinical development decisions and dosing strategies. nih.gov
Preclinical Research in Specific Oncological Indications
Mertansine-based ADCs have been investigated in preclinical models of various cancer types, demonstrating promising anti-tumor activity.
Hematological Malignancies (e.g., Multiple Myeloma)
In multiple myeloma (MM), CD138 is a highly expressed target antigen on the majority of MM cells, making it a promising target for ADC development. ashpublications.org Preclinical studies with anti-CD138-maytansinoid conjugates have shown potent activity against MM models. aacrjournals.org For example, B-B4–DM1, an ADC targeting CD138, demonstrated selective decrease in growth and survival of CD138+ MM cell lines, patient MM cells, and MM cells adherent to bone marrow stromal cells in vitro. ashpublications.org In in vivo models of human MM in SCID mice, B-B4–DM1 exhibited antitumor potency. ashpublications.org
Another target in MM is CD38. Daratumumab (DARA), an FDA-approved antibody targeting CD38, has shown efficacy in MM, but not all patients respond, and many eventually progress. oncotarget.com Conjugation of DM1 to DARA via a non-cleavable linker significantly enhanced its therapeutic efficacy in vitro and in vivo in preclinical MM models. oncotarget.comoncotarget.com DARA-DM1 treatment resulted in early and near complete elimination of tumor burden in mice compared to native DARA, with no significant weight loss observed. oncotarget.com
CD56 is another antigen expressed in multiple myeloma. Lorvotuzumab mertansine (LM), a CD56-targeting ADC, has shown potent activity against CD56-positive multiple myeloma cell lines in vitro and xenografts in vivo. nih.govresearchgate.net
Solid Tumors (e.g., Small Cell Lung Cancer, Breast Cancer, Head and Neck Squamous Cell Carcinoma)
Mertansine conjugates have also been evaluated in preclinical models of various solid tumors.
In Small Cell Lung Cancer (SCLC), CD56 is expressed in almost all SCLC tumors, making it an attractive target. mdpi.com Lorvotuzumab mertansine (LM), an anti-CD56 ADC, demonstrated significant antitumor potency in preclinical SCLC human xenograft studies, both as a monotherapy and in combination with chemotherapy (carboplatin/etoposide). nih.govmdpi.com Dose-dependent anti-tumor efficacy of LM monotherapy was observed at doses as low as 3 mg/kg, with high activity at 17 mg/kg, resulting in half of the animals being tumor-free at the end of the study in one model. nih.gov The combination of LM with standard-of-care platinum/etoposide therapies led to dramatic enhancements in anti-tumor activity, including durable tumor regressions, even at LM doses significantly below its minimally efficacious dose as a monotherapy. nih.gov
For Breast Cancer, HER2 is a well-established target. Trastuzumab emtansine (T-DM1), an ADC combining trastuzumab with DM1, has shown efficacy in HER2-positive breast cancer. acs.org Preclinical studies demonstrated that T-DM1 could overcome trastuzumab resistance in murine models of brain metastases from breast cancer, delaying tumor growth and leading to a statistically significant increase in tumor cell apoptosis associated with mitotic catastrophe. nih.gov This activity was attributed to the cytotoxicity of the DM1 component. nih.gov RET proto-oncogene is also implicated in breast cancer, and preclinical studies of anti-RET antibody-DM1 conjugates (Y078-DM1) have shown potent in vitro cytotoxicity in human breast cancer cell lines expressing RET and dose-dependent antitumor activity in xenograft models. nih.gov
In Head and Neck Squamous Cell Carcinoma (HNSCC), CD44v6 is a target antigen. Bivatuzumab mertansine, an ADC targeting CD44v6, was evaluated in preclinical studies using human SCC xenografts. Treatment with bivatuzumab mertansine resulted in dose-dependent antitumor efficacy, with complete, long-lasting tumor regressions observed at well-tolerated doses. aacrjournals.org The unconjugated antibody showed no effect on tumor growth. aacrjournals.org
Advanced Drug Delivery Systems Integrating Mertansine
Beyond traditional antibody-drug conjugates, advanced drug delivery systems are being explored to further improve the targeting and efficacy of mertansine.
Micellar Prodrug Formulations for Enhanced Targeting
Polymeric micelles are being investigated as carriers for anticancer drugs, including mertansine, to achieve enhanced tumor targeting through the enhanced permeability and retention (EPR) effect. nih.gov Prodrugs, where the active drug is chemically modified to be inactive until it reaches the tumor site, can be integrated into micellar formulations. frontiersin.orgnih.govulisboa.pt This approach aims to minimize off-target effects and increase drug concentration within the tumor. frontiersin.orgulisboa.pt While the provided search results discuss micellar prodrugs and the use of DM1 in ADCs, specific detailed preclinical data on micellar prodrug formulations integrating mertansine for enhanced targeting was not extensively found in the provided snippets, beyond the general concepts of micellar delivery and prodrug strategies. However, the concept involves designing prodrugs of DM1 that are stable in circulation and release the active DM1 specifically within the tumor microenvironment, potentially facilitated by encapsulation in micelles that accumulate in tumors via the EPR effect. nih.govfrontiersin.orgnih.gov
Nanocage-Based Delivery for Cancer Stem Cell Eradication
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, and resistance to therapy. nih.govresearchgate.netfrontiersin.org Targeting CSCs is a promising strategy to prevent relapse. researchgate.net Nanoparticles, including nanocages, are being explored as delivery systems to target CSCs by utilizing specific CSC biomarkers like CD44, CD90, and CD133. nih.govresearchgate.netfrontiersin.org These nanoparticles can be designed to deliver cytotoxic agents like mertansine specifically to CSC populations. While the search results highlight the potential of nanoparticle-based delivery to CSCs and mention DM1 as a cytotoxic agent used in ADCs, detailed preclinical data specifically on nanocage-based delivery of mertansine for cancer stem cell eradication was not found within the provided snippets. The general principle, however, involves conjugating targeting ligands for CSC biomarkers onto nanocages loaded with mertansine or a mertansine prodrug, facilitating selective uptake by CSCs and intracellular release of the cytotoxic payload to eliminate this resistant cell population. nih.govresearchgate.netfrontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Mertansine (DM1) | 688365 |
| Trastuzumab emtansine (T-DM1) | 124055882 |
| Lorvotuzumab mertansine (LM) | 135621132 |
| Bivatuzumab mertansine | 135621133 |
| Daratumumab (DARA) | 52607368 |
| Carboplatin | 24875790 |
| Etoposide | 33421 |
| Paclitaxel | 36314 |
| Lenalidomide | 216316 |
| Dexamethasone | 5742 |
| Pertuzumab | 124055881 |
| Lapatinib | 123755 |
| Capecitabine | 60993 |
| Amcenestrant | 135413512 |
Preclinical Efficacy Data Summary (Illustrative based on search results)
Molecular Mechanisms of Acquired Resistance to Mertansine Based Therapies
Cellular and Molecular Pathways Conferring Resistance to ADCs
Alterations in Target Antigen Expression (e.g., Decreased HER2, CD44v6)
A primary mechanism of acquired resistance involves the downregulation or loss of the target antigen on the surface of cancer cells biocompare.comaacrjournals.orgoaepublish.combiochempeg.com. This reduces the binding of the ADC to the cell, thereby limiting its internalization and the subsequent intracellular delivery of the cytotoxic payload aacrjournals.orgoaepublish.comresearchgate.net. In the case of T-DM1, decreased HER2 expression has been frequently observed in resistant cell lines and patient samples aacrjournals.orgaacrjournals.orgaacrjournals.orgascopubs.orgresearchgate.netresearchgate.netresearchgate.net. This reduction in antigen levels can occur through various mechanisms, including genetic mutations, epigenetic modifications, or the selective outgrowth of cancer cells with lower antigen expression upon prolonged drug exposure oaepublish.comascopubs.orgnih.gov. Tumor heterogeneity in antigen expression also contributes to this challenge, as cells with low or absent target antigens may survive and proliferate oaepublish.comascopubs.org.
Impaired Internalization or Enhanced Recycling of ADC-Antigen Complexes
Efficient internalization of the ADC-antigen complex via endocytosis is critical for the release of the cytotoxic payload within the cell nih.govoaepublish.commdpi.com. Resistance can develop if this process is impaired or if the internalized complexes are rapidly recycled back to the cell surface instead of being trafficked to lysosomes for degradation and payload release aacrjournals.orgjci.orgoaepublish.comresearchgate.netresearchgate.netmdpi.com. Studies on T-DM1 resistance have shown alterations in proteins involved in vesicle transport and endosome/lysosome biogenesis aacrjournals.orgjci.org. In some resistant cells, T-DM1 has been observed to be internalized through alternative pathways, such as caveolin-1-mediated endocytosis, which can lead to altered trafficking and reduced payload release jci.orgnih.gov. Enhanced recycling of the ADC-bound antigen complex back to the cell membrane also reduces the amount of ADC delivered to the lysosomal compartment aacrjournals.orgresearchgate.netcloudfront.net.
Lysosomal Dysfunction and Defective Drug Release
Following internalization, ADCs are typically trafficked to lysosomes, where the antibody is degraded by proteolytic enzymes, leading to the release of the cytotoxic payload aacrjournals.orgnih.govoaepublish.commdpi.com. Lysosomal dysfunction, such as elevated lysosomal pH or reduced proteolytic activity, can impair the cleavage of the linker and the release of the active drug metabolite (e.g., Lys-MCC-DM1 from T-DM1) aacrjournals.orgaacrjournals.orgmdpi.comresearchgate.net. This results in the accumulation of intact or partially degraded ADC within the lysosomes, preventing the payload from reaching its intracellular target in the cytoplasm aacrjournals.orgresearchgate.netmdpi.comresearchgate.net. Loss of expression of lysosomal transporters, such as SLC46A3, which are necessary for the transport of the released payload from the lysosome to the cytoplasm, has also been identified as a mechanism of resistance to ADCs with non-cleavable linkers like T-DM1 researchgate.netresearchgate.netbiorxiv.orgaacrjournals.org.
Upregulation of Drug Efflux Transporters (e.g., ABCC1/MRP1)
Increased expression and activity of ATP-binding cassette (ABC) transporters, which are known to pump various substrates, including chemotherapeutic agents, out of cells, can lead to acquired resistance to the cytotoxic payload mdpi.combiocompare.comaacrjournals.orgoaepublish.combiochempeg.comresearchgate.net. Mertansine (DM1) and its metabolites are substrates for certain ABC transporters, such as ABCC1 (MRP1) and potentially ABCB1 (MDR1/P-glycoprotein) aacrjournals.orgresearchgate.netresearchgate.netnih.govmdpi.comacs.orgcsic.es. Upregulation of these efflux pumps in cancer cells exposed to Mertansine-based ADCs can reduce the intracellular concentration of the active payload, thereby diminishing its cytotoxic effects researchgate.netaacrjournals.orgnih.govoaepublish.comresearchgate.netresearchgate.netnih.gov. Studies have shown increased expression of ABCC1/MRP1 and MDR1 in cell lines resistant to T-DM1 aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netnih.govadcreview.com.
Activation of Alternative Survival Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, bypassing the cytotoxic effects induced by the ADC payload aacrjournals.orgaacrjournals.orgjci.orgresearchgate.netrevvity.com. While Mertansine primarily targets microtubules, resistance can involve mechanisms that counteract the downstream effects of microtubule disruption or promote cell cycle progression despite spindle damage researchgate.netmdpi.com. Activation of pathways such as the PI3K/AKT/mTOR pathway has been implicated in resistance to HER2-targeted therapies, including potentially ADCs, although direct links to Mertansine-based ADC resistance are still being investigated mdpi.comresearchgate.netnih.govcloudfront.netnih.govresearchgate.net. Upregulation of anti-apoptotic proteins or alterations in cell cycle regulators like Cyclin B1 or PLK1 (Polo-like kinase 1) can also allow cells to escape mitotic catastrophe induced by DM1 researchgate.netresearchgate.netcloudfront.netmdpi.comrevvity.comresearchgate.net.
Strategies to Overcome Acquired Resistance in Preclinical Models
Several strategies are being explored in preclinical models to overcome acquired resistance to Mertansine-based ADCs. These approaches often focus on addressing the identified resistance mechanisms:
Novel ADC Designs: Developing next-generation ADCs with different linkers (e.g., cleavable linkers that are less dependent on lysosomal proteolysis) or alternative payloads that are not substrates for the upregulated efflux transporters observed in resistant cells can bypass specific resistance mechanisms aacrjournals.orgaacrjournals.orgnih.govnih.govadcreview.comrevvity.comoaepublish.com. Bispecific ADCs that target multiple antigens simultaneously are also being investigated to overcome antigen heterogeneity and downregulation mdpi.combiocompare.comoaepublish.com.
Combination Therapies: Combining Mertansine-based ADCs with other therapeutic agents that target the identified resistance pathways can restore sensitivity. For instance, inhibitors of ABC transporters have shown promise in preclinical models by reducing drug efflux and increasing intracellular payload concentration researchgate.netnih.govcsic.es. Combining ADCs with inhibitors of activated survival pathways, such as PI3K inhibitors, is also being explored aacrjournals.orgcloudfront.netnih.govaacrjournals.org. Furthermore, combining ADCs with immune checkpoint inhibitors or other agents that modulate the tumor microenvironment is an active area of research mdpi.comjci.orgcloudfront.net.
Modulating Intracellular Trafficking and Lysosomal Function: Strategies aimed at promoting efficient internalization, preventing rapid recycling, or restoring lysosomal function (e.g., modulating lysosomal pH or enzyme activity) could potentially overcome resistance related to impaired intracellular processing jci.orgmdpi.comcloudfront.netresearchgate.net.
Identifying and Targeting Alternative Antigens: In cases of target antigen downregulation, exploring ADCs that target alternative antigens expressed on the resistant cancer cells could provide a therapeutic option.
Preclinical studies generating ADC-resistant cell lines and xenograft models are crucial for dissecting resistance mechanisms and evaluating the effectiveness of these strategies aacrjournals.orgaacrjournals.orgcsic.es. These models, often developed through chronic or cyclical exposure to the ADC, exhibit various resistance phenotypes that mirror those observed clinically aacrjournals.orgaacrjournals.orgcsic.es.
Modifications in ADC Linker Chemistry and Payload Design
The design of the linker and the payload in an ADC significantly influences its stability, targeted delivery, and intracellular release, all of which can impact the development of resistance. Mertansine (DM1) is a microtubule-disrupting agent, and resistance can be related to its intracellular concentration and activity capes.gov.br.
Mertansine-based ADCs often utilize different linker technologies. For example, trastuzumab emtansine (T-DM1) employs a non-cleavable thioether linker (MCC) aacrjournals.orgaacrjournals.org. This type of linker requires the complete lysosomal degradation of the antibody to release the active metabolite, lysine-MCC-DM1 mdpi.comresearchgate.net. Resistance mechanisms related to this linker type can involve impaired lysosomal degradation or altered intracellular trafficking, preventing the efficient release of the cytotoxic payload mdpi.comresearchgate.net. Studies have shown that diminished cytosolic accumulation of lysine-MCC-DM1 can occur in resistant cell lines mdpi.com.
In contrast, cleavable linkers, such as peptide linkers (e.g., valine-citrulline), disulfide linkers, or those sensitive to pH or reducing conditions, are designed to release the payload within specific tumor microenvironments or intracellular compartments mdpi.comoaepublish.com. Some studies suggest that resistance observed with non-cleavable linked ADCs might be overcome by switching to ADCs with cleavable linkers and potentially more permeable payloads mdpi.comaacrjournals.org. For instance, resistance observed with T-DM1 (non-cleavable linker) in some models was overcome when ADCs contained a protease-cleavable valine-citrulline peptide linker, allowing for better payload release and escape into the cytosol mdpi.com.
Payload design also plays a critical role in resistance. Mertansine (DM1) is a substrate for certain efflux transporters, such as ATP-binding cassette (ABC) transporters, particularly MDR1 (ABCB1) aacrjournals.orgoaepublish.comnih.govaacrjournals.org. Upregulation of these transporters in tumor cells can lead to increased efflux of DM1, reducing its intracellular concentration and thus conferring resistance aacrjournals.orgoaepublish.comnih.govaacrjournals.org. Modifying the linker to be more hydrophilic has been explored as a strategy to circumvent MDR-mediated efflux, as hydrophobic compounds are generally more efficiently transported by MDR1 frontiersin.orgmdpi.com.
Furthermore, the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, is influenced by the cell permeability of the released payload. While the active metabolite of T-DM1 (lysine-MCC-DM1) is less likely to exert a significant bystander effect due to its charge and impermeability, some payloads and linker designs can facilitate the killing of adjacent tumor cells, which may be a strategy to overcome resistance in heterogeneous tumors mdpi.comaacrjournals.orgfrontiersin.orgmdpi.com.
Data Table: Linker and Payload Characteristics in Mertansine-Based ADCs and Resistance Implications
| ADC | Antibody | Linker Type | Payload | Active Metabolite | Potential Resistance Mechanisms Related to Linker/Payload |
| Trastuzumab Emtansine | Trastuzumab | Non-cleavable | DM1 | Lysine-MCC-DM1 | Impaired lysosomal degradation, altered trafficking, efflux by ABC transporters mdpi.comresearchgate.netaacrjournals.orgoaepublish.comnih.govaacrjournals.org |
| Anetumab Ravtansine | Anetumab | Cleavable (SPDB) | DM4 | DM4 (released) | Efflux by ABC transporters, target-related mechanisms researchgate.netaacrjournals.orgspringernature.com |
| Mirvetuximab Soravtansine | Mirvetuximab | Cleavable | DM4 | DM4 (released) | Efflux by ABC transporters, target-related mechanisms mdpi.comnih.govfda.govonclive.comcancernetwork.com |
Note: SPDB is a cleavable disulfide linker.
Sequential or Combination Therapeutic Modalities
Strategies to overcome or avoid resistance to Mertansine-based ADCs often involve the use of sequential or combination therapeutic modalities mdpi.compatsnap.com. Combining ADCs with other agents that have different mechanisms of action can reduce the likelihood of tumor clones developing simultaneous resistance to both agents mdpi.com.
Combination therapies involving Mertansine-based ADCs are being explored in various cancers. For instance, combining T-DM1 with other HER2-targeted agents, such as pertuzumab or small molecule tyrosine kinase inhibitors like tucatinib, is a logical strategy to enhance outcomes and potentially overcome resistance mechanisms that arise from alterations in HER2 signaling or dimerization patsnap.com. Preclinical studies also suggest that combining T-DM1 with agents that modulate the tumor microenvironment or enhance immune cell activity, such as immune checkpoint inhibitors (ICIs), may further increase efficacy mdpi.compatsnap.com. The rationale is that ADCs like T-DM1 can induce immunogenic cell death, potentially turning "cold" tumors "hot" and enhancing the effects of immunotherapy mdpi.com. However, potential overlapping toxicities need to be considered, and sequential administration might be a strategy to mitigate such concerns mdpi.com.
Combining ADCs with chemotherapy is another approach to overcome drug resistance. This strategy requires understanding how the ADC and chemotherapy agents work synergistically, potentially affecting the cell cycle or altering antigen expression nih.gov. For example, gemcitabine (B846) has been shown to generate synergistic effects in combination with T-DM1 in preclinical models, potentially by enhancing antigen availability nih.gov.
Sequential therapy with different ADCs is also being investigated, particularly in the context of acquired resistance to a prior ADC. For example, studies have explored the efficacy of trastuzumab deruxtecan (B607063) (T-DXd), an ADC with a different payload and cleavable linker, in patients who have progressed on T-DM1 nih.govmdpi.com. The DESTINY-Breast02 trial demonstrated that T-DXd could overcome T-DM1 resistance in HER2-positive metastatic breast cancer, suggesting that switching to an ADC with a different payload and linker can be an effective strategy mdpi.com.
The optimal sequencing of ADCs with other treatments, such as chemotherapy, endocrine therapy, and immunotherapy, is an active area of research aimed at maximizing ADC efficacy and managing resistance oaepublish.comamegroups.org. Clinical trials are crucial to determine the most effective combination and sequential regimens and to identify patient populations most likely to benefit mdpi.commdpi.com.
Data Table: Combination Therapy Strategies with Mertansine-Based ADCs
| Mertansine-Based ADC | Combination Agent Type | Specific Examples (where available) | Rationale for Combination | Potential Considerations |
| T-DM1 | Other HER2-targeted agents | Pertuzumab, Tucatinib | Dual HER2 blockade, targeting different epitopes/pathways patsnap.com | Potential overlapping toxicities |
| T-DM1 | Immune Checkpoint Inhibitors | Pembrolizumab (in some contexts) | Enhance anti-tumor immunity, induce immunogenic cell death mdpi.comspringernature.compatsnap.com | Potential overlapping toxicities, optimal sequencing mdpi.com |
| T-DM1 | Chemotherapy | Gemcitabine | Synergistic cell killing, potential impact on cell cycle/antigen expression nih.gov | Overlapping toxicities, optimal sequencing nih.gov |
| Anetumab Ravtansine | Immune Checkpoint Inhibitors | Pembrolizumab (in a clinical trial) | Enhance anti-tumor immunity springernature.com | Soluble target antigen levels as a potential resistance factor springernature.com |
| Mirvetuximab Soravtansine | Chemotherapy, other targeted agents | Not specifically detailed with DM4 focus in sources | Overcoming resistance, synergistic effects mdpi.comnih.govfda.govonclive.comcancernetwork.com | Requires further investigation |
Pharmacological and Biochemical Investigations of Mertansine Metabolism
In Vitro Metabolism Studies in Hepatic Systems
In vitro studies utilizing human liver microsomes and human hepatocytes have been conducted to investigate the metabolic profile of mertansine grafiati.comchemicalbook.comnih.govnih.govresearchgate.net. These systems are valuable tools for assessing the role of hepatic enzymes in the biotransformation of drug compounds. Investigations have focused on the impact of mertansine on the activity and expression levels of key drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms grafiati.comchemicalbook.comnih.govnih.govresearchgate.net.
Interaction with Drug-Metabolizing Enzymes
Mertansine has been shown to interact with several drug-metabolizing enzymes, influencing both their activity and mRNA expression in hepatic systems.
Modulation of Cytochrome P450 (CYP) Isozyme Activities (e.g., CYP1A2, CYP2B6, CYP3A4)
In vitro studies indicate that mertansine can modulate the activity and expression of various CYP isoforms. Mertansine treatment in human hepatocytes has demonstrated a dose-dependent suppression of mRNA levels for several CYPs, including CYP1A2, CYP2B6, and CYP3A4 nih.govnih.govresearchgate.net. This suppression was accompanied by a decrease in the enzyme activities of CYP1A2-mediated phenacetin (B1679774) O-deethylase, CYP2B6-mediated bupropion (B1668061) hydroxylase, and CYP3A4-mediated midazolam 1′-hydroxylase at higher concentrations nih.govresearchgate.net.
Furthermore, studies with recombinant human CYP enzymes suggest that CYP2D6, CYP3A4, and CYP3A5 are primarily responsible for the oxidative metabolism of unconjugated mertansine (DM1) nih.govpsu.edu. DM1 has also been identified as a reversible inhibitor of CYP2C8 and CYP2D6, with reported Ki values nih.gov. Time-dependent inactivation of CYP3A4 by DM1 has also been observed in human liver microsomes and with recombinant CYP3A4 nih.govpsu.edu.
| CYP Isozyme | Effect on mRNA Expression (Human Hepatocytes) | IC50 (nM) (mRNA Suppression) | Effect on Enzyme Activity (Human Hepatocytes) | Ki (µM) (Enzyme Inhibition) | Primary Metabolism by Recombinant CYP |
| CYP1A2 | Suppression | 93.7 ± 109.1 | Decreased activity | N/A | N/A |
| CYP2B6 | Suppression | 36.8 ± 18.3 | Decreased activity | N/A | N/A |
| CYP3A4 | Suppression | 160.6 ± 167.4 | Decreased activity | N/A | Primary metabolism nih.govpsu.eduoncologynewscentral.comgene.com |
| CYP2C8 | Suppression | 32.1 ± 14.9 | N/A | 11 ± 3 (Reversible inhibition) nih.gov | N/A |
| CYP2D6 | N/A | N/A | N/A | 14 ± 2 (Reversible inhibition) nih.gov | Primary metabolism nih.govpsu.edu |
| CYP3A5 | N/A | N/A | N/A | N/A | Primary metabolism nih.govpsu.edu |
Modulation of UDP-Glucuronosyltransferase (UGT) Isozyme Activities (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9)
Mertansine has also been investigated for its effects on UGT enzyme activities and mRNA expression in human liver systems grafiati.comchemicalbook.comnih.govnih.govresearchgate.net. Studies in human liver microsomes have shown that mertansine potently inhibits the enzyme activities of UGT1A1, UGT1A3, and UGT1A4 grafiati.comnih.govnih.govresearchgate.net. Specifically, it demonstrated noncompetitive inhibition of UGT1A1-catalyzed SN-38 glucuronidation and competitive inhibition of UGT1A3-catalyzed chenodeoxycholic acid 24-acyl-β-glucuronidation and UGT1A4-catalyzed trifluoperazine (B1681574) N-β-d-glucuronidation nih.gov. No significant inhibition was observed for UGT1A6, UGT1A9, and UGT2B7 enzyme activities in these studies grafiati.comnih.govnih.govresearchgate.net.
In human hepatocytes, mertansine treatment resulted in the dose-dependent suppression of mRNA levels for UGT1A1 and UGT1A9 nih.govnih.govresearchgate.net.
| UGT Isozyme | Effect on Enzyme Activity (Human Liver Microsomes) | Ki (µM) (Enzyme Inhibition) | Effect on mRNA Expression (Human Hepatocytes) | IC50 (nM) (mRNA Suppression) |
| UGT1A1 | Potent inhibition | 13.5 (Noncompetitive) nih.gov | Suppression | 856.7 ± 781.9 |
| UGT1A3 | Potent inhibition | 4.3 (Competitive) nih.gov | N/A | N/A |
| UGT1A4 | Potent inhibition | 21.2 (Competitive) nih.gov | Suppression | N/A |
| UGT1A6 | No inhibition | N/A | N/A | N/A |
| UGT1A9 | No inhibition | N/A | Suppression | 54.1 ± 29.1 |
| UGT2B7 | No inhibition | N/A | N/A | N/A |
Identification and Characterization of Mertansine Catabolites (e.g., S-methyl DM1, MCC-DM1, Lys-MCC-DM1)
Following administration, mertansine undergoes metabolism, leading to the formation of various catabolites. Several key catabolites have been identified and characterized in preclinical and clinical studies, particularly in the context of ADCs where mertansine is linked to an antibody aacrjournals.orgnih.govresearchgate.nettga.gov.auacs.org.
S-methyl DM1 is recognized as a primary cellular or liver metabolite of ADCs utilizing DM1 cellmosaic.com. Oxidative metabolism of S-methyl DM1 has been observed in human liver microsomes, forming sulfoxide (B87167) and sulfone metabolites psu.edu.
MCC-DM1 and Lys-MCC-DM1 are significant catabolites associated with ADCs employing a non-cleavable linker, such as the maleimidocyclohexanecarboxylate (MCC) linker used in trastuzumab emtansine (T-DM1) nih.govresearchgate.nettga.gov.auacs.org. These catabolites are released following the lysosomal degradation of the ADC within target cells researchgate.netacs.org. Lys-MCC-DM1 is considered an active metabolite of T-DM1 medchemexpress.commedchemexpress.com.
Studies in rats have identified DM1, MCC-DM1, and Lys-MCC-DM1 as major circulating catabolites in plasma nih.govresearchgate.net. These catabolites were also detected in plasma samples from patients treated with T-DM1 nih.gov. While oxidative metabolism has been observed for DM1 and S-methyl DM1 by CYPs, Lys-MCC-DM1 was not found to be metabolized by the studied CYP isoforms in vitro nih.govpsu.edu. The elimination of DM1-containing catabolites in rats primarily occurs via the fecal/biliary route nih.gov.
| Catabolite | Description | Detection in Studies | Metabolism |
| S-methyl DM1 | Primary cellular or liver metabolite cellmosaic.com | Detected in studies cellmosaic.comnih.govpsu.edunih.gov | Undergoes oxidative metabolism psu.edu |
| MCC-DM1 | Catabolite from ADCs with non-cleavable linkers nih.govtga.gov.auacs.org | Detected in rat and human plasma nih.govresearchgate.net | N/A |
| Lys-MCC-DM1 | Catabolite from ADCs with non-cleavable linkers nih.govtga.gov.auacs.org; Active metabolite of T-DM1 medchemexpress.commedchemexpress.com | Detected in rat and human plasma nih.govresearchgate.net | Not metabolized by tested CYP isoforms nih.gov |
Advanced Analytical Methodologies for Mertansine and Its Conjugates in Research
Quantitative Determination of Mertansine and Catabolites in Biological Matrices
Analyzing the concentration of free mertansine and its related catabolites in biological samples like plasma or serum is crucial for understanding the pharmacokinetics and metabolism of ADCs. technologynetworks.comconsensus.app The chemical nature of the linker connecting mertansine to the antibody significantly influences the types and amounts of catabolites observed in tissues. technologynetworks.comconsensus.app
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of mertansine and its catabolites in complex biological matrices. nih.govnih.govresearchgate.net This method is favored for its ability to accurately measure low concentrations of analytes, which is essential for pharmacokinetic studies.
A common workflow involves processing serum or plasma samples, often through protein precipitation, to remove larger molecules before analysis. nih.govmdpi.com The prepared sample is then injected into an LC system, where the compounds of interest are separated on a chromatographic column, such as a C8 or C18 column. nih.govscielo.br The separated analytes then enter the mass spectrometer, where they are ionized and fragmented, allowing for specific detection and quantification.
One study detailed a rapid LC-MS/MS method for the simultaneous determination of mertansine (DM1) and its catabolites, MCC-DM1 and Lys-MCC-DM1, in cynomolgus monkey serum. nih.gov This method demonstrated high precision and accuracy within a short analytical run time of 4.0 minutes. nih.gov The calibration ranges were established at 0.500–200 ng/mL for DM1, 1.00–500 ng/mL for MCC-DM1, and 2.00–1000 ng/mL for Lys-MCC-DM1, showcasing the method's applicability for in vitro and in vivo studies. nih.gov
| Analyte | Calibration Range (ng/mL) | Analytical Run Time (min) | Biological Matrix |
| Mertansine (DM1) | 0.500–200 | 4.0 | Cynomolgus Serum |
| MCC-DM1 | 1.00–500 | 4.0 | Cynomolgus Serum |
| Lys-MCC-DM1 | 2.00–1000 | 4.0 | Cynomolgus Serum |
| Table 1: LC-MS/MS Method Parameters for Mertansine and its Catabolites. nih.gov |
Challenges in LC-MS/MS analysis include matrix effects, where co-eluting components from the biological sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy and precision. nih.govmdpi.com Therefore, thorough method development and validation are essential to characterize and mitigate these effects. nih.gov
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another valuable analytical tool, particularly for quantifying higher concentrations of mertansine-related species. nih.govmdpi.com This technique is often employed to determine the amount of free drug in ADC formulations. nih.gov
Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like a C18 column) and a polar mobile phase are used for separation. scielo.brnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often optimized to achieve the best separation of various DM1-related compounds from the intact ADC. nih.govnih.gov The compounds are then detected by a UV detector at a specific wavelength where they absorb light. scielo.br
A validated RP-HPLC method was developed to detect and quantify free maytansinoid drug species in MAb-DM1 conjugates. nih.gov This method demonstrated good selectivity, linearity, and reproducibility. nih.gov Furthermore, by reducing the disulfide linker of the ADC, the same method could be used to assess the purity of the mertansine attached to the antibody. nih.gov While not as sensitive as LC-MS/MS, HPLC-UV offers a robust and reliable method for applications where sub-nanogram sensitivity is not required. chromatographyonline.com
Characterization of Antibody-Drug Conjugate (ADC) Properties
The efficacy and behavior of a mertansine-based ADC are defined by its specific molecular characteristics. Analytical techniques are employed to dissect these properties, ensuring quality and consistency.
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. lcms.cz This parameter directly influences the ADC's potency and pharmacokinetics. lcms.cznih.gov An insufficient drug load can diminish efficacy, whereas an excessively high DAR can negatively impact stability and lead to faster clearance from circulation. lcms.cznih.govresearchgate.net
Several techniques are used to determine the DAR. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS) and LC-MS, is a powerful tool for this purpose. lcms.cznih.govacs.org By measuring the mass of the intact ADC, the number of attached drug-linker molecules can be determined. For lysine-conjugated ADCs like trastuzumab emtansine, this results in a heterogeneous mixture of species with DAR values typically ranging from 0 to 8. nih.govnih.govacs.org LC-MS analysis of trastuzumab emtansine has determined average DAR values of approximately 3.5 to 3.6. lcms.czsciex.com
| ADC | Analytical Technique | Form | Average DAR |
| Trastuzumab Emtansine | LC-MS | Glycosylated (Native) | 3.6 |
| Trastuzumab Emtansine | LC-MS | Deglycosylated | 3.5 |
| Table 2: Experimentally Determined DAR Values for Trastuzumab Emtansine. sciex.com |
Other methods include ultraviolet-visible (UV-Vis) spectrophotometry and hydrophobic interaction chromatography (HIC). nih.gov UV-Vis spectrophotometry calculates the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 252 nm and 280 nm) and applying the molar extinction coefficients of the drug and the antibody. HIC separates the different drug-loaded species based on their hydrophobicity, allowing for the calculation of a weighted average DAR from the relative peak areas.
The stability of an ADC is paramount for its effectiveness. nih.gov Instability can lead to premature release of the cytotoxic payload, potentially causing off-target toxicity. The conjugation of mertansine can destabilize certain domains of the antibody, making stability assessment crucial. nih.govacs.org
Orthogonal analytical techniques are used to evaluate ADC stability under various stress conditions, such as changes in pH, temperature, and mechanical agitation. nih.gov Size-exclusion HPLC (SE-HPLC) is used to monitor the formation of aggregates or fragments. nih.govresearchgate.net RP-HPLC can be employed to assess the degradation of the cytotoxic drug moiety, which can lead to alterations in the DAR. nih.govresearchgate.net
A recent development involves using LC-MS-based bottom-up proteomics to assess the stability at specific conjugation sites. nih.gov In a study on ado-trastuzumab emtansine, this approach identified the conjugated peptides and then used a semiquantitative LC-MS/MS method to evaluate their stability in serum. nih.gov The results indicated that different conjugation sites on the ADC exhibited varying degrees of stability, providing valuable insights for the design of future ADCs. nih.gov
Development of Novel Detection Probes and Assays for Mertansine
Innovation in analytical methods is ongoing, with a focus on developing more efficient, sensitive, and high-throughput assays for mertansine and its conjugates. mdpi.comresearchgate.net
A significant advancement is the development of a DNA aptamer that specifically recognizes mertansine with high affinity. nih.gov This aptamer was utilized to create a novel, high-throughput sandwich enzyme-linked oligonucleotide assay (sELONA). nih.gov By combining the anti-mertansine aptamer with an aptamer specific to the antibody (trastuzumab), this sELONA can be used to evaluate both the T-DM1 content and its drug-to-antibody ratio. nih.gov This aptamer-based assay presents a viable alternative to traditional antibody-dependent methods, offering an efficient approach for ADC evaluation in a 96-well microplate format. nih.gov
Another area of research involves creating novel mertansine derivatives suitable for different conjugation chemistries. For example, a derivative called keto-DM1 was developed for bioconjugation via an acid-reversible hydrazone bond. nih.gov This allows the active drug to be released under the acidic conditions of endosomes and lysosomes. nih.gov Such novel derivatives can be incorporated into new assay platforms and targeted delivery systems. nih.gov
Aptamer-Based Assays (e.g., Sandwich Enzyme-Linked Oligonucleotide Assay)
Aptamers, which are single-stranded DNA or RNA oligonucleotides, serve as recognition elements in various biosensing platforms due to their high stability, ease of synthesis, and strong binding affinity to target molecules. researchgate.netnih.gov A significant advancement in mertansine analytics has been the development of a specific DNA aptamer for the molecule, enabling novel assay formats. nih.gov
Researchers have successfully developed a novel DNA aptamer, named D8#24S1, which specifically recognizes mertansine. nih.gov This aptamer was identified through the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. nih.govnii.ac.jp The D8#24S1 aptamer demonstrates a high binding affinity for mertansine, with a dissociation constant (KD) of 84.2 nM. nih.gov
Leveraging this anti-payload aptamer, a sandwich enzyme-linked oligonucleotide assay (sELONA) was established for the quantification and characterization of the ADC trastuzumab emtansine (T-DM1). nih.gov This assay format combines the mertansine-specific aptamer (D8#24S1) with an anti-idiotype aptamer that recognizes the trastuzumab antibody. nih.gov The sELONA method offers a robust and cost-effective alternative to traditional antibody-based assays like ELISA. nih.gov A key advantage of the sELONA is its high-throughput capability, facilitated by its 96-well microplate format. nih.gov
The performance of the sELONA for T-DM1 analysis has been rigorously validated, demonstrating excellent quantitative capabilities for both total ADC concentration and the drug-to-antibody ratio (DAR). nih.gov For DAR analysis, the assay showed high linearity and a strong correlation with hydrophobic interaction chromatography (HIC), a conventional method for this purpose. nih.gov
| Parameter | Result | Reference |
|---|---|---|
| Concentration Range | 1-500 µg/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | nih.gov |
| Precision (n=3) | Within 23.9% | nih.gov |
| Accuracy (n=3) | Within ±20.2% | nih.gov |
| Curve Fit Model (4-Parameter Logistic) | R² = 0.994 | nih.gov |
| DAR Analysis Linearity | R² = 0.988 | nih.gov |
| Correlation with HIC Method | R² = 0.984 | nih.gov |
Specific Monoclonal Antibodies for Mertansine Detection in ADC Research
Monoclonal antibodies (mAbs) that specifically target mertansine are indispensable tools for the research and development of ADCs. genemedi.netgenemedi.net These anti-DM1 antibodies enable the specific detection and quantification of the cytotoxic payload, which is crucial for evaluating the characteristics of an ADC. genemedi.net Their applications include assessing the stability of the ADC by measuring the rate of payload deconjugation and understanding the distinct pharmacokinetic profiles of the ADC and any released free payload. genemedi.net
Various immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), utilize anti-mertansine mAbs for the quantitative analysis of ADCs in biological samples. case.edunovoprolabs.com In a typical sandwich ELISA format for an ADC like cantuzumab mertansine, one antibody captures the antibody portion of the conjugate (e.g., an anti-idiotype antibody), while a labeled anti-mertansine mAb is used for detection. case.edu This dual-antibody approach ensures that only the intact, drug-conjugated antibody is measured. case.edu
The specificity of these monoclonal antibodies is a key attribute. They are designed to bind to the mertansine molecule (or its linker-payload combination) with high affinity, without cross-reacting with the unconjugated antibody or other ADC payloads. caymanchem.comthermofisher.com This specificity has been demonstrated in ELISA binding assays where anti-DM1 mAbs bind effectively to mertansine conjugated to carrier proteins (like BSA or KLH) and to mertansine-ADCs, but not to the carrier proteins alone or to ADCs with different payloads, such as MMAF. novoprolabs.comthermofisher.com
| Immobilized Antigen | Binding Result | Reference |
|---|---|---|
| DM1-BSA | Positive | thermofisher.com |
| DM1-ADC | Positive | thermofisher.com |
| Unconjugated Antibody | Negative | thermofisher.com |
| MMAF-ADC | Negative | thermofisher.com |
The development and validation of these specific monoclonal antibodies are fundamental to establishing reliable bioanalytical methods that support every stage of ADC development, from initial characterization to preclinical and clinical pharmacokinetic studies. genemedi.netcusabio.com
Emerging Research Directions and Future Perspectives on Mertansine in Cancer Therapy
Rational Design Principles for Next-Generation Mertansine-ADCs
Rational design of next-generation mertansine-ADCs involves systematic evaluation of each component: the antibody, the linker, and the payload (mertansine). frontiersin.org Key considerations include selecting antibodies with high specificity and binding affinity for tumor-associated antigens, good retention within the tumor, low immunogenicity, and minimal cross-reactivity with normal tissues. aacrjournals.orgresearchgate.net The linker chemistry is crucial for stable conjugation and efficient release of the mertansine payload within the target cell. wikipedia.orgtandfonline.comfrontiersin.orgnih.gov Advances in linker technologies, including site-specific conjugation methods, aim to improve ADC homogeneity, stability, and therapeutic index, potentially reducing off-target toxicity. nih.gov The payload's properties, such as hydrophilicity and molecular weight, are also considered in the design process to ensure safety and effectiveness. researchgate.net
Exploration of Novel Tumor Antigens and Disease Targets for Mertansine Conjugation
Identifying and validating novel tumor antigens is a critical aspect of expanding the application of mertansine-based ADCs. An ideal target antigen should be highly expressed on the surface of cancer cells but have limited or no expression on normal cells to ensure targeted delivery and minimize damage to healthy tissues. researchgate.netresearchgate.net Examples of targets explored for maytansinoid ADCs include HER2, CD56, CanAg (a glycoform of MUC1), and CD22. guidetopharmacology.orgcase.eduguidetopharmacology.orgnih.gov Research is also exploring targets within the tumor microenvironment, such as phosphatidylserine, which is externalized on the surface of viable vascular endothelial cells in tumors and can serve as a homing signal for targeted delivery. nhri.edu.tw
Immunomodulatory Aspects of Mertansine and Maytansinoids
Beyond their direct cytotoxic effects, mertansine and other maytansinoids have demonstrated immunomodulatory properties that can contribute to their anti-tumor activity. researchgate.net
Induction of Immunogenic Cell Death
Mertansine and maytansine-based ADCs have been shown to induce hallmarks of immunogenic cell death (ICD) in cancer cells in vitro. researchgate.netnih.govnih.gov ICD is a type of cell death that elicits an anti-tumor immune response through the release of danger-associated molecular patterns (DAMPs), such as ecto-calreticulin (CRT) exposure on the cell surface, secretion of ATP, and release of HMGB1 protein. tandfonline.comnih.govnih.govaacrjournals.org Microtubule inhibitors like mertansine can induce CRT translocation, although this may require high cytotoxic doses and longer incubation times in some cell lines. aacrjournals.org The induction of ICD can lead to the activation and maturation of dendritic cells and the recruitment of T cells, thereby stimulating the immune system to recognize and attack tumor cells. tandfonline.comaacrjournals.org
Influence on Immune Cell Maturation (e.g., Dendritic Cells)
Maytansinoids, including ansamitocin P3 (a related compound), have demonstrated the ability to program dendritic cells towards enhanced anti-tumor immunity. researchgate.net Exposure of dendritic cells to these compounds can trigger the upregulation of maturation markers and the production of pro-inflammatory cytokines, leading to an enhanced capacity to stimulate T cells. researchgate.net Immature dendritic cells, often found in the tumor microenvironment, can support tumor growth, while mature dendritic cells are crucial for initiating a defensive immune response by presenting antigens to T cells. mdc-berlin.demdpi.commdpi.com The ability of maytansinoids to influence dendritic cell maturation suggests a potential mechanism by which mertansine-based ADCs could enhance anti-tumor immunity. researchgate.net
Addressing Unmet Needs in Refractory Cancer Models
Mertansine-based ADCs are being investigated to address unmet needs in refractory cancer models, where tumors have become resistant to prior therapies. nih.govcancernetwork.comascopubs.orgonclive.com Resistance to ADCs can involve various mechanisms, including alterations in the internalization or recycling of the target antigen, or drug efflux through mechanisms like the upregulation of xenobiotic pumps such as MDR1. nih.govaacrjournals.org Next-generation ADCs with modified payloads or linkers, such as those resistant to efflux pumps, are being developed to overcome these resistance mechanisms. nih.gov Furthermore, exploring novel targets and combination therapies are strategies to improve outcomes in patients with refractory disease. ascopubs.orgonclive.com
Synergistic Approaches with Other Emerging Therapeutic Modalities (e.g., Immunotherapy)
Combining mertansine-based ADCs with other emerging therapeutic modalities, particularly immunotherapy, is a promising area of research. nih.govnih.govresearchgate.net The ability of maytansinoids to induce ICD and influence immune cell maturation suggests a potential for synergy with immunotherapies like immune checkpoint inhibitors. researchgate.netresearchgate.netresearchgate.net Preclinical data support the combination of ADCs with immune checkpoint inhibitors, showing enhanced anti-tumor efficacy in animal models. tandfonline.comresearchgate.net Clinical trials are evaluating the safety and anti-tumor activity of combining ADCs with immune checkpoint inhibitors in various cancers. researchgate.net Additionally, combining ADCs with other targeted therapies or nanotechnology-enhanced delivery systems are being explored to improve therapeutic outcomes and potentially overcome resistance. nih.govnih.gov
Q & A
Q. How can researchers differentiate Mertansine’s therapeutic effects from off-target metabolite interference?
- Methodological Answer : Use stable isotope-labeled Mertansine (e.g., ¹³C-labeled) in metabolic tracing studies. Compare cytotoxicity in CYP3A4-overexpressing vs. knockout hepatocyte models .
Q. What assays quantify the “bystander effect” of Mertansine in heterogeneous tumors?
Q. How can target specificity of Mertansine-containing ADCs be validated to exclude off-tumor toxicity?
Q. What protocols ensure ADC stability during long-term storage and in vivo circulation?
- Methodological Answer : Conduct accelerated stability studies (25°C/60% RH) with periodic DAR analysis via hydrophobic interaction chromatography (HIC). Monitor in vivo stability via radiolabeled ADCs and PET imaging .
Q. How do cross-resistance patterns between Mertansine and other microtubule inhibitors inform combination therapies?
Q. What strategies improve reproducibility in Mertansine studies across laboratories?
- Methodological Answer : Adopt standardized SOPs for ADC preparation (e.g., USP <1382>) and share raw data via open-access repositories (e.g., Zenodo). Validate findings through multi-center interlaboratory studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
